Cas no 2229226-98-4 (3-4-(1H-pyrazol-1-yl)phenoxypropan-1-amine)

3-4-(1H-pyrazol-1-yl)phenoxypropan-1-amine structure
2229226-98-4 structure
Product Name:3-4-(1H-pyrazol-1-yl)phenoxypropan-1-amine
CAS No:2229226-98-4
MF:C12H15N3O
MW:217.267002344131
CID:6055087
PubChem ID:165760458
Update Time:2025-07-23

3-4-(1H-pyrazol-1-yl)phenoxypropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-4-(1H-pyrazol-1-yl)phenoxypropan-1-amine
    • EN300-1763427
    • 3-[4-(1H-pyrazol-1-yl)phenoxy]propan-1-amine
    • 2229226-98-4
    • Inchi: 1S/C12H15N3O/c13-7-1-10-16-12-5-3-11(4-6-12)15-9-2-8-14-15/h2-6,8-9H,1,7,10,13H2
    • InChI Key: OHQPMKPYAHHIRU-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)N1C=CC=N1)CCCN

Computed Properties

  • Exact Mass: 217.121512110g/mol
  • Monoisotopic Mass: 217.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 53.1Ų

3-4-(1H-pyrazol-1-yl)phenoxypropan-1-amine Pricemore >>

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Additional information on 3-4-(1H-pyrazol-1-yl)phenoxypropan-1-amine

Professional Introduction to Compound with CAS No. 2229226-98-4 and Product Name 3-4-(1H-pyrazol-1-yl)phenoxypropan-1-amine

Compound with the CAS number 2229226-98-4 and the product name 3-4-(1H-pyrazol-1-yl)phenoxypropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a pyrazole moiety linked to a phenoxypropan-1-amine backbone, which suggests a multifaceted interaction with biological targets. Such structural features are often exploited to develop molecules with enhanced pharmacological properties.

The pyrazole ring is a heterocyclic compound that has been extensively studied for its pharmacological activity. Pyrazole derivatives are known for their role as intermediates in the synthesis of various bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. The presence of the pyrazole moiety in compound 2229226-98-4 likely contributes to its ability to interact with biological receptors and enzymes, thereby modulating cellular processes. This is particularly relevant in the context of developing novel therapeutic agents that target specific disease pathways.

The phenoxypropan-1-amine component of the molecule adds another layer of complexity, offering potential for further functionalization and derivatization. This moiety is commonly found in pharmaceuticals due to its ability to enhance solubility, improve bioavailability, and facilitate binding to biological targets. The combination of these structural elements makes compound 2229226-98-4 a promising candidate for further investigation in drug discovery programs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of small molecules with biological targets with remarkable accuracy. These computational tools have been instrumental in identifying lead compounds for drug development, including derivatives of 3-4-(1H-pyrazol-1-yl)phenoxypropan-1-amine. By leveraging these technologies, scientists can optimize the structure of this compound to enhance its pharmacological properties and reduce potential side effects.

In vitro studies have demonstrated that derivatives of pyrazole exhibit a wide range of biological activities. For instance, some pyrazole-based compounds have shown promise in treating inflammatory diseases by inhibiting key enzymes such as COX and LOX. Similarly, the phenoxypropan-1-amine moiety has been associated with compounds that exhibit antimicrobial and antifungal properties. The synergistic effect of these structural features in compound 2229226-98-4 suggests that it may possess unique therapeutic potential.

The synthesis of 3-4-(1H-pyrazol-1-yl)phenoxypropan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule efficiently. These synthetic strategies not only improve yield but also allow for the introduction of functional groups that can be further modified to enhance pharmacological activity.

Current research in medicinal chemistry is focused on developing small molecules that can modulate protein-protein interactions (PPIs), which are often implicated in various diseases. The unique structural features of compound 2229226-98-4, particularly the combination of the pyrazole and phenoxypropan-1-amine moieties, make it a potential candidate for targeting such interactions. By designing molecules that can disrupt or modulate PPIs, researchers aim to develop therapies that address complex diseases more effectively.

The development of novel drug candidates is a lengthy and complex process that involves multiple stages, including preclinical testing and clinical trials. However, computational modeling and high-throughput screening techniques have accelerated this process by allowing researchers to identify promising candidates more rapidly. Compound 2229226-98-4, with its unique structural features and potential biological activities, represents an exciting opportunity for further exploration in drug discovery.

In conclusion, compound with CAS number 2229226-98-4 and product name 3-4-(1H-pyrazol-1-y l)phenoxypropan - 1 - amine is a structurally interesting molecule with significant potential in pharmaceutical applications. Its combination of a pyrazole moiety and a phenoxypropan - 1 - amine backbone suggests multifaceted interactions with biological targets, making it a promising candidate for further investigation. Advances in computational chemistry and synthetic methodologies continue to enhance our ability to develop novel therapeutic agents like this one, offering hope for new treatments for various diseases.

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